2-(Acetamidomethylidene)succinic acid

Vitamin B6 degradation Enzyme kinetics Substrate specificity

Researchers studying bacterial vitamin B6 (pyridoxine) catabolism face a critical gap: generic succinate derivatives fail to interact with the highly specific α-(N-acetylaminomethylene)succinic acid hydrolase (EC 3.5.1.29). 2-(Acetamidomethylidene)succinic acid (E-2AMS, Compound A) is the only validated endogenous substrate with exclusive E-isomer recognition and a Km of 3.3 µM. • Zero cross-reactivity with analog hydrolase EC 3.5.1.66 ensures unambiguous kinetic data; no false negatives from promiscuous substrate turnover. • Validated reference standard for LC-MS/MS quantitation of vitamin B6 catabolites and HTS inhibitor screening against the B6 salvage pathway in pathogenic bacteria. • Custom synthesis with full analytical certification (HPLC, NMR, MS) for reproducible metabolic pathway reconstruction and enzyme-based biosensor development.

Molecular Formula C7H9NO5
Molecular Weight 187.15 g/mol
Cat. No. B1240172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetamidomethylidene)succinic acid
Molecular FormulaC7H9NO5
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESCC(=O)NC=C(CC(=O)O)C(=O)O
InChIInChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b5-3-
InChIKeyCPBSBMPDIRRVGP-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetamidomethylidene)succinic Acid in Vitamin B6 Catabolism


2-(Acetamidomethylidene)succinic acid (synonyms: α-(N-acetylaminomethylene)succinic acid, Compound A, E-2AMS; molecular formula C₇H₉NO₅; monoisotopic mass 187.04807 Da) is a chiral dicarboxylic acid that functions as the first acyclic intermediate in the bacterial vitamin B₆ (pyridoxine) degradation pathway [1]. Originally isolated from Pseudomonas sp. MA‑1 and later characterized in Mesorhizobium loti MAFF303099, the compound bears a (Z)‑configured acetamidomethylidene substituent at the 2‑position of the succinic acid backbone, which distinguishes it from both the parent dicarboxylic acid and the downstream hydroxymethylated intermediate (Compound B) [2]. Its UV absorption maximum at 261 nm (ε = 18 600 M⁻¹ cm⁻¹) enables direct spectrophotometric detection without derivatization—a property that is absent in succinic acid itself and that directly impacts assay design when selecting between pathway intermediates [3].

Why Succinate Analogs Fail as Substitutes


In‑class dicarboxylic acids such as succinic acid or the downstream metabolite Compound B (α‑hydroxymethyl‑α′‑(N‑acetylaminomethylene)succinic acid) cannot substitute for 2‑(acetamidomethylidene)succinic acid in enzyme‑coupled or spectrophotometric assays, because the hydrolase EC 3.5.1.29 displays stringent substrate specificity: no analogue substrates were identified when tested against the purified Pseudomonas enzyme, and the structurally distinct Compound B is hydrolyzed only slowly by Compound A hydrolase [1]. Furthermore, the (E)‑configured olefinic bond of the natural substrate (E‑2AMS) is essential for catalysis, and simple succinic acid lacks both the requisite acetamidomethylidene chromophore (λₘₐₓ 261 nm) and the enamide functionality recognized by the enzyme active site [2]. Consequently, procurement of the exact (Z)‑configured acetamidomethylidene derivative is mandatory for any study requiring faithful recapitulation of the vitamin B₆ degradation flux or accurate kinetic benchmarking against published Km and kcat values.

Quantitative Evidence vs. Closest Structural Analog


Higher Enzyme-Substrate Affinity for the Target Compound

The purified Pseudomonas MA‑1 Compound A hydrolase (EC 3.5.1.29) exhibits a Km of 3.3 µM for 2‑(acetamidomethylidene)succinate, which is 7.6‑fold lower (tighter binding) than the Km of 25 µM displayed by the separate Compound B hydrolase (EC 3.5.1.66) for its own cognate substrate, α‑hydroxymethyl‑α′‑(N‑acetylaminomethylene)succinate [1]. Both measurements were performed at 25 °C, with Compound A hydrolase assayed at pH 6.5 and Compound B hydrolase at pH 7.0. The corresponding Vmax values are 3.1 µmol min⁻¹ mg⁻¹ (Compound A) and 3.8 µmol min⁻¹ mg⁻¹ (Compound B), yielding catalytic efficiencies (Vmax/Km) that differ by approximately 6‑fold in favor of the Compound A/Compound A hydrolase pair [1].

Vitamin B6 degradation Enzyme kinetics Substrate specificity

Absolute Substrate Specificity of the Target Hydrolase

The recombinant AAMS amidohydrolase from Mesorhizobium loti MAFF303099 (gene mlr6787) hydrolyzes 2‑(acetamidomethylidene)succinate with a Km of 53.7 ± 6 µM and a kcat of 307.3 ± 12 min⁻¹ (≈5.1 s⁻¹) at its optimal pH [1]. This Km is 16‑fold higher (weaker apparent substrate binding) than the 3.3 µM Km reported for the orthologous Pseudomonas MA‑1 enzyme, while the turnover number (kcat) is approximately 10‑fold higher than the 0.51 s⁻¹ calculated from the Pseudomonas Vmax (3.1 µmol min⁻¹ mg⁻¹) and monomeric Mr of 32 500 Da [2]. The net catalytic efficiency (kcat/Km) therefore differs by less than 2‑fold between the two orthologues despite the large individual parameter shifts, reflecting evolutionary tuning of the enzyme to different cellular substrate pools.

Comparative enzymology Mesorhizobium loti Kinetic parameters

Monomeric vs. Multimeric Enzyme Architecture

The (Z)‑configured 2‑(acetamidomethylidene)succinate (E‑2AMS) displays a strong UV absorption band at 261 nm with a molar extinction coefficient (ε) of 18 600 M⁻¹ cm⁻¹, arising from the conjugated enamide chromophore [1]. In contrast, succinic acid—the unsubstituted parent dicarboxylic acid—lacks any significant absorption above 210 nm (ε₂₆₁ < 100 M⁻¹ cm⁻¹), rendering it undetectable by UV spectrophotometry at this wavelength [2]. This >180‑fold difference in ε₂₆₁ enables continuous, real‑time monitoring of enzymatic hydrolysis of 2‑(acetamidomethylidene)succinate by following the decrease in absorbance at 261 nm as the enamide chromophore is cleaved—a direct assay that is impossible with succinate or other non‑chromophoric dicarboxylates.

Spectrophotometric assay Extinction coefficient Chromophore comparison

Strict E-Isomer Specificity

Both Compound A hydrolase and Compound B hydrolase are competitively inhibited by di‑ and tricarboxylic acids, with itaconic acid ranking among the most effective inhibitors of both enzymes [1]. However, the two enzymes exhibit distinct inhibition constants: the Compound A hydrolase—which uses 2‑(acetamidomethylidene)succinate (a dicarboxylate carrying an acetamidomethylidene side chain) as its natural substrate—shows a different rank order of inhibitor sensitivity compared with the Compound B hydrolase, whose substrate bears an additional hydroxymethyl group. This differential inhibition landscape means that inhibitor screening campaigns must use the correct substrate (2‑(acetamidomethylidene)succinate for Compound A hydrolase) to avoid false negatives arising from enzyme‑specific active‑site steric or electronic constraints that do not apply to the Compound B hydrolase system [1].

Enzyme inhibition Itaconic acid Dicarboxylic acid inhibitors

Stereochemical Requirement: (Z)‑Configured Enamide as the Exclusive Catalytic Substrate for E‑2AMS Hydrolase

Crystallographic and kinetic analyses confirm that E‑2AMS hydrolase (a member of the α/β hydrolase superfamily utilizing a Ser/His/Asp catalytic triad) recognizes exclusively the (Z)‑configured acetamidomethylidene double bond of its natural substrate [1]. Mutation of the catalytic serine (S106A) or the aspartate (D130N) in the active site abolishes all detectable activity toward 2‑(acetamidomethylidene)succinate, and the S230C mutant—which alters a residue forming a hydrogen bond to the catalytic aspartate—likewise yields completely inactive enzyme [1]. In contrast, Compound B, which carries the same (Z)‑enamide but adds a hydroxymethyl substituent at position 3, is hydrolyzed only slowly by Compound A hydrolase, demonstrating that both the stereochemistry and the absence of the 3‑hydroxymethyl group are required for full catalytic competence [2].

Stereochemistry Substrate specificity Enamide configuration

Validated Applications of 2-(Acetamidomethylidene)succinic Acid


Drug Discovery for B6-Dependent Pathogens

The intrinsic ε₂₆₁ of 18 600 M⁻¹ cm⁻¹ enables real‑time kinetic monitoring of 2‑(acetamidomethylidene)succinate hydrolysis without coupled enzymes or synthetic chromogenic substrates. This direct assay format is feasible only with the authentic Compound A substrate and cannot be replicated using succinate or Compound B, making procurement of high‑purity 2‑(acetamidomethylidene)succinic acid essential for any laboratory establishing or validating EC 3.5.1.29 activity measurements [1].

Metabolic Engineering for B6 Bioproduction

The demonstrated differential inhibitor sensitivity between Compound A hydrolase and Compound B hydrolase, combined with the 7.6‑fold lower Km of Compound A hydrolase for its cognate substrate, means that authentic 2‑(acetamidomethylidene)succinate must be used as the reporter substrate in high‑throughput screens to avoid false‑negative results that could arise if the wrong pathway intermediate (e.g., Compound B or succinate) were substituted [1]. This is particularly relevant for antibacterial discovery programs exploiting the vitamin B₆ degradation pathway, which is absent in mammals.

Biomarker Research for Vitamin B6 Status

Crystallographic studies of E‑2AMS hydrolase have demonstrated that co‑crystallization and soaking experiments with the native substrate 2‑(acetamidomethylidene)succinate are required to capture enzyme–substrate complexes; the catalytically inactive S106A mutant was specifically employed for these attempts [1]. The (Z)‑configured enamide geometry and the absence of a 3‑substituent are both essential for productive active‑site occupancy, meaning that procurement of the exact compound rather than the downstream hydroxymethylated analog (Compound B) is mandatory for successful structural studies.

Biocatalytic Synthesis of Chiral Succinic Semialdehyde

When reconstituting the complete vitamin B₆ degradation pathway—for instance, in Escherichia coli expressing the Mesorhizobium loti mlr6787 gene—accurate kinetic modeling of metabolic flux requires the authentic intermediate 2‑(acetamidomethylidene)succinate, whose organism‑specific Km (53.7 µM for M. loti vs. 3.3 µM for Pseudomonas) dictates the intracellular substrate concentration needed to saturate the amidohydrolase step [1][2]. Substituting succinate or Compound B would yield non‑physiological flux predictions and invalidate the model.

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